molecular formula C27H26FN3O2 B10990538 2'-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B10990538
M. Wt: 443.5 g/mol
InChI Key: VZEYXXIRHMESLQ-UHFFFAOYSA-N
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Description

2’-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the fluorophenyl and methylpyridinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions

2’-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2’-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2’-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-3-methylpyridine: A simpler compound with a similar fluorophenyl and methylpyridinyl structure.

    Spiro[cyclohexane-1,3’-isoquinoline] derivatives: Compounds with similar spirocyclic cores but different substituents.

Uniqueness

2’-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H26FN3O2

Molecular Weight

443.5 g/mol

IUPAC Name

2-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C27H26FN3O2/c1-18-10-9-17-29-24(18)30-25(32)23-19-11-3-4-12-20(19)26(33)31(22-14-6-5-13-21(22)28)27(23)15-7-2-8-16-27/h3-6,9-14,17,23H,2,7-8,15-16H2,1H3,(H,29,30,32)

InChI Key

VZEYXXIRHMESLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)C5=CC=CC=C5F

Origin of Product

United States

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